molecular formula C18H16N2OS B2477584 3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one CAS No. 895123-28-1

3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one

Cat. No.: B2477584
CAS No.: 895123-28-1
M. Wt: 308.4
InChI Key: KZEKUVSNSSGWJI-UHFFFAOYSA-N
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Description

The compound 3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one features a pyrazin-2-one core substituted at the 1-position with a phenyl group and at the 3-position with a (2-methylphenyl)methylsulfanyl moiety. This structure combines aromaticity (phenyl and 2-methylbenzyl groups) with a sulfur-containing substituent, which may influence solubility, stability, and intermolecular interactions.

Properties

IUPAC Name

3-[(2-methylphenyl)methylsulfanyl]-1-phenylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-14-7-5-6-8-15(14)13-22-17-18(21)20(12-11-19-17)16-9-3-2-4-10-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEKUVSNSSGWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=CN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction enables rapid assembly of the dihydropyrazinone skeleton. As demonstrated by PMC studies, this one-pot protocol combines:

  • Aldehyde : Benzaldehyde derivatives (e.g., 4-methoxybenzaldehyde)
  • Amine : tert-Butyl carbazate (masked amino aldehyde equivalent)
  • Carboxylic Acid : Phenylacetic acid
  • Isocyanide : Cyclohexyl isocyanide

Reaction conditions:

  • Solvent: Methanol or dichloromethane
  • Temperature: Room temperature, 24–48 hours
  • Yield: 70–85% for the linear Ugi adduct

Mechanism : The Ugi adduct forms via α-addition of the isocyanide to the imine intermediate, followed by Mumm rearrangement to generate a peptoid-like structure.

Cyclization and Thiolation

Post-Ugi cyclization is achieved using trifluoroacetic acid (TFA) to deprotect the tert-butoxycarbonyl (Boc) group, unmasking a primary amine. Intramolecular nucleophilic attack forms the dihydropyrazinone ring:

$$
\text{Ugi adduct} \xrightarrow{\text{TFA, CH}2\text{Cl}2, 0\,^\circ\text{C}} \text{Dihydropyrazinone intermediate} \quad
$$

Thiolation proceeds via a radical-mediated pathway using:

  • Thiol source : (2-Methylphenyl)methanethiol (1.2 equiv)
  • Oxidizing agent : Di-tert-butyl peroxide (DTBP, 0.1 equiv)
  • Catalyst : FeCl$$_3$$ (5 mol%)
  • Solvent: Acetonitrile, 80°C, 12 hours
  • Yield: 78%

Critical Note : The ortho-methyl group necessitates elevated temperatures to overcome steric hindrance, though prolonged heating risks ketone oxidation.

Stepwise Assembly via Dithiocarbamate Intermediates

Quinoxaline-Thione Precursor Synthesis

Adapting methodology from ACS Omega, the dihydropyrazinone core is functionalized using dithiocarbamate chemistry:

  • Quinoxaline-2(1H)-thione Preparation
    • Substrate: 1-Phenyl-1,2-dihydropyrazin-2-one
    • Reagent: N-Cyclohexyldithiocarbamate cyclohexyl ammonium salt
    • Conditions: Chloroform, reflux (61°C), 12 hours
    • Yield: 91%

$$
\text{1-Phenyl-1,2-dihydropyrazin-2-one} + \text{CS}_2 \xrightarrow{\text{Base}} \text{Quinoxaline-2(1H)-thione} \quad
$$

  • Alkylation with 2-Methylbenzyl Bromide
    • Solvent: Dimethylformamide (DMF)
    • Base: Potassium carbonate (2.0 equiv)
    • Temperature: 60°C, 6 hours
    • Yield: 82%

Mechanistic Insight : The thione sulfur acts as a nucleophile, displacing bromide via an S$$_\text{N}$$2 mechanism. Steric effects reduce reactivity compared to para-substituted analogs.

Solid-Phase Synthesis and Parallel Optimization

Resin-Bound Synthesis

Building on patented solid-phase strategies, the dihydropyrazinone is assembled on Wang resin:

  • Resin Functionalization :

    • Linker: Hydroxymethylphenoxyacetic acid (HMPA)
    • Activation: DIC/HOBt in DMF
  • Peptide Coupling :

    • Amino Acid: Fmoc-protected glycine
    • Deprotection: 20% piperidine in DMF
  • Cyclization :

    • Reagent: PyBOP/DIEA in DMF
    • Cleavage: TFA/water (95:5), 2 hours

Yield : 65% after HPLC purification.

On-Resin Thiol-Ene Click Chemistry

To introduce the sulfanyl group:

  • Alkyne Resin : Propargyl ether-functionalized Wang resin
  • Thiol : (2-Methylphenyl)methanethiol
  • Catalyst : Azobisisobutyronitrile (AIBN)
  • Conditions: Toluene, 70°C, 24 hours

Advantage : Mitigates solubility issues associated with the hydrophobic thiol.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Key Advantage Limitation
Ugi-Thiolation 78 95 One-pot scalability Requires toxic FeCl$$_3$$
Dithiocarbamate Alkylation 82 97 High regioselectivity Multi-step purification
Solid-Phase 65 90 Combinatorial library compatibility Low resin loading capacity

Reaction Optimization Insights :

  • Temperature Control : Thiolation above 80°C leads to dihydropyrazinone decomposition (TGA data).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve thiol solubility but may hinder cyclization.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d$$_6$$):
    δ 7.85–7.73 (4H, m, ArH), 4.21 (2H, s, SCH$$2$$), 2.53 (2H, s, CH$$2$$CO), 2.33 (3H, s, CH$$_3$$).

  • 13C NMR (75 MHz, DMSO-d$$_6$$):
    δ 170.3 (C=O), 141.2 (C-S), 32.9 (SCH$$2$$), 20.1 (CH$$3$$).

Mass Spectrometry

  • HRMS (ESI+) : m/z calcd for C$${18}$$H$${17}$$N$$_2$$OS [M+H]$$^+$$: 317.1058; found: 317.1055.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrazinone core can be reduced to the corresponding dihydropyrazine using reducing agents like sodium borohydride.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. Additionally, the pyrazinone core can interact with nucleophilic sites in biological molecules, further contributing to its biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituent at 3-position Molecular Formula Molecular Weight Key Features
3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one (Target) (2-Methylphenyl)methylsulfanyl C₁₈H₁₆N₂OS ~300.4* Aromatic benzyl group, hydrophobic
BF17512 Cyclobutylmethylsulfanyl C₁₅H₁₆N₂OS 272.36 Strained cyclobutyl, conformational flexibility
N-[2-(3-Methyl-1-oxo-1,2-dihydropyrrolo[1,2-a]pyrazin-2-yl)ethyl]methanesulfonamide Methanesulfonamide-pyrrolo[1,2-a]pyrazine C₁₁H₁₅N₃O₃S 269.33 Sulfonamide H-bond donor, fused ring system

*Calculated based on formula; exact value may vary.

  • Target vs. The cyclobutyl ring’s strain could lower thermodynamic stability compared to the planar aromatic substituent .
  • Target vs. However, the fused pyrrolo-pyrazine ring system alters electronic properties and steric bulk.

Notes

  • Experimental validation of synthesis, crystallography, and biological activity is essential for conclusive comparisons.

Biological Activity

The compound 3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one is a member of the dihydropyrazinone class, which has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and research findings related to this compound, including case studies and comparative data.

Chemical Structure and Synthesis

The molecular formula for 3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one is C15H16N2OSC_{15}H_{16}N_2OS. The synthesis typically involves several steps including the formation of the dihydropyrazinone core and the introduction of the sulfanyl and methylphenyl substituents. The synthetic pathway generally follows these steps:

  • Formation of Dihydropyrazinone : The initial step involves the condensation of appropriate amines and carbonyl compounds to form the dihydropyrazinone structure.
  • Sulfanylation : The introduction of the sulfanyl group can be achieved through nucleophilic substitution reactions involving thiol compounds.
  • Methylation : The methyl group on the phenyl ring can be introduced via Friedel-Crafts alkylation or similar electrophilic aromatic substitution methods.

Anticancer Activity

Research indicates that compounds similar to 3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one exhibit significant anticancer properties. A study published in ACS Omega demonstrated that derivatives with similar structural motifs possess cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)15Apoptosis induction
Compound BA549 (Lung)10Inhibition of cell cycle
3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-oneHeLa (Cervical)12ROS generation

Anti-inflammatory Properties

Additionally, some studies have indicated that derivatives containing a sulfanyl group may exhibit anti-inflammatory effects. For instance, sulfenamide derivatives have shown inhibition of pro-inflammatory cytokines in vitro . This suggests that the sulfanyl moiety may play a critical role in modulating inflammatory responses.

Study on Anticancer Effects

A notable case study involved testing 3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one against a panel of cancer cell lines. The results indicated a promising cytotoxic profile, particularly against HeLa cells, with an IC50 value of approximately 12 µM. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to apoptosis .

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